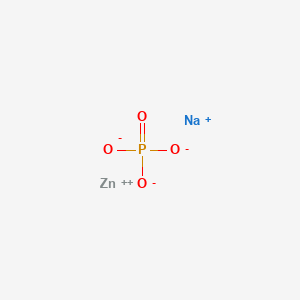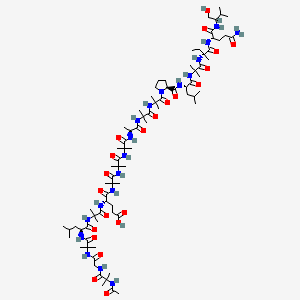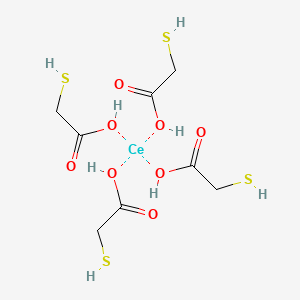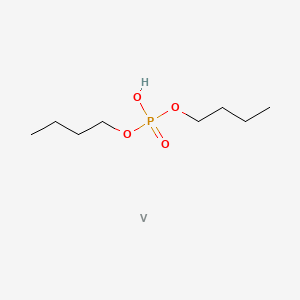
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- is a complex organic compound that belongs to the tetrazole family Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenyl group, a dinitrophenyl group, and a thioether linkage
Preparation Methods
The synthesis of 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a dinitrobenzene derivative.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile, such as a halomethyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl and dinitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as high-energy materials and explosives.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Formation of Reactive Intermediates: The compound can undergo metabolic transformations to form reactive intermediates that interact with biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- can be compared with other tetrazole derivatives, such as:
1H-Tetrazole, 5-(3,5-dinitrophenyl)-: Similar in structure but lacks the thioether linkage, which may affect its reactivity and applications.
1H-Tetrazole, 5-(phenyl)-:
1H-Tetrazole, 5-(methylthio)-: Contains a simpler thioether group, which may influence its stability and reactivity.
The uniqueness of 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
81645-87-6 |
|---|---|
Molecular Formula |
C14H10N6O4S |
Molecular Weight |
358.33 g/mol |
IUPAC Name |
5-[(3,5-dinitrophenyl)methylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C14H10N6O4S/c21-19(22)12-6-10(7-13(8-12)20(23)24)9-25-14-15-16-17-18(14)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
GLYYPVZSSUURQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















